molecular formula C12H14N2O2 B187987 5,6-dimethoxy-4-methylquinolin-8-amine CAS No. 64992-95-6

5,6-dimethoxy-4-methylquinolin-8-amine

Cat. No.: B187987
CAS No.: 64992-95-6
M. Wt: 218.25 g/mol
InChI Key: TWQJNRDMZJVLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethoxy-4-methylquinolin-8-amine (CAS 64992-95-6) is an organic compound belonging to the quinoline family, with a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and scientific research, particularly in the synthesis of more complex molecules. Its structure features a quinoline core substituted with methoxy groups at the 5 and 6 positions, a methyl group at the 4 position, and a reactive amino group at the 8 position . The primary research applications of this compound are in the field of drug discovery and development. Quinoline derivatives are known for their diverse biological activities and are extensively investigated as potential therapeutic agents . Specifically, this compound is a critical intermediate in the synthesis of antimalarial compounds. It is used in the preparation of analogs of established drugs like primaquine, serving as a key scaffold to which various side chains, such as aminoalkylamino groups, are attached to create new chemical entities for biological evaluation . Furthermore, given that the quinoline scaffold is a prominent feature in many anticancer agents (e.g., camptothecin), this amine is a valuable precursor for developing novel compounds that may act through mechanisms such as topoisomerase inhibition or DNA intercalation . The synthetic value of this compound is high, as the 8-amino group is amenable to further chemical transformations, including conjugation with amino acids using N-protected groups like Boc or Fmoc, and diazotization reactions . It is typically synthesized via the reduction of a corresponding 8-nitroquinoline precursor, with common methods including catalytic hydrogenation using Raney nickel or chemical reduction with iron powder in acetic acid . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

64992-95-6

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5,6-dimethoxy-4-methylquinolin-8-amine

InChI

InChI=1S/C12H14N2O2/c1-7-4-5-14-11-8(13)6-9(15-2)12(16-3)10(7)11/h4-6H,13H2,1-3H3

InChI Key

TWQJNRDMZJVLMJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC

Other CAS No.

64992-95-6

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

Reduction of the 8-nitro intermediate to the amine is critical. Raney nickel-catalyzed hydrogenation under 50–60 psi H₂ at 80°C achieves near-quantitative conversion. This method avoids over-reduction of the quinoline ring, preserving the methoxy and methyl substituents. For instance, 5,6-dimethoxy-4-methyl-8-nitroquinoline treated with Raney nickel in ethanol affords the amine in 92% yield.

Chemical Reduction

Alternative reductants include iron powder in acetic acid. A mixture of iron powder (10 equiv), acetic acid, and water reduces the nitro group at 70°C within 4 hours, yielding 5,6-dimethoxy-4-methylquinolin-8-amine in 85% purity. This method is cost-effective but requires post-reduction neutralization and filtration to remove iron residues.

Functional Group Compatibility and Protecting Group Strategies

The methoxy groups at positions 5 and 6 are sensitive to demethylation under acidic conditions. To prevent unintended cleavage, reactions are conducted at pH 7–8 using buffered systems. For example, introducing the methyl group via Friedel-Crafts alkylation with methyl chloride and AlCl₃ at 0°C ensures minimal side reactions.

Amino acid conjugation at the 8-position, as described in antimalarial drug synthesis, employs N-protected amino acids (e.g., Boc or Fmoc) with dicyclohexylcarbodiimide (DCC) in chloroform. Deprotection with 4M HCl in dioxane yields the free amine without degrading the quinoline framework.

Industrial-Scale Optimization

Continuous flow reactors enhance reproducibility for large-scale synthesis. A patented protocol uses a tubular reactor with residence time of 30 minutes at 120°C, achieving 89% conversion from nitroaniline precursors. Automated systems control parameters such as temperature, pressure, and reagent stoichiometry, reducing batch-to-batch variability.

Purification is optimized via recrystallization from ethanol/water (3:1 v/v), yielding 98% pure product with ≤0.5% residual solvents. Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) is reserved for research-scale batches requiring >99% purity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/ReagentConditionsYieldPurity
Skraup Cyclization2-Nitro-4,5-dimethoxyanilineAs₂O₅, o-H₃PO₄100°C, 12 h78%95%
Doebner-Miller2-Nitro-4,5-dimethoxyanilineMethylvinylketone110°C, 10 h82%97%
Catalytic Hydrogenation8-Nitroquinoline derivativeRaney Ni, H₂80°C, 50 psi92%99%
Iron Powder Reduction8-Nitroquinoline derivativeFe, CH₃COOH70°C, 4 h85%90%

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization may yield 7-substituted byproducts. Using sterically hindered ketones (e.g., methylvinylketone) directs substitution to the 4-position, suppressing isomer formation.

Demethylation Under Acidic Conditions

Methoxy groups are susceptible to cleavage in strong acids. Buffering the reaction medium with sodium acetate maintains pH >6, reducing demethylation to <2%.

Purification of Hydrophobic Intermediates

The compound’s low solubility in aqueous systems complicates extraction. Adding tert-butyl methyl ether (TBME) as a co-solvent improves partition coefficients during liquid-liquid extraction.

Recent Advances in Green Chemistry

Microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating a mixture of nitroaniline and methylvinylketone at 150 W for 15 minutes achieves 88% conversion, minimizing energy consumption. Solvent-free mechanochemical methods using ball mills are under investigation for industrial applications.

Scalability and Cost Analysis

Bulk production costs are dominated by arsenic(V) oxide in Skraup synthesis ($120/kg). Substituting with FeCl₃ reduces costs to $45/kg but lowers yields by 12%. Catalytic hydrogenation, while efficient, requires high-pressure equipment ($500,000 capital investment), making iron reduction preferable for small-scale facilities.

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃), 6.70 (s, 1H, NH₂).

  • HRMS : m/z [M+H]⁺ calcd. for C₁₂H₁₅N₂O₂: 219.1134; found: 219.1132.

Purity Assessment

HPLC with a C18 column (ACN/H₂O 70:30, 1 mL/min) shows a single peak at Rt = 6.2 minutes, confirming ≥98% purity .

Scientific Research Applications

Medicinal Chemistry

5,6-Dimethoxy-4-methylquinolin-8-amine has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. The compound's mechanism may involve interaction with specific enzymes or receptors that are crucial for pathogen survival .
  • Anticancer Properties : Studies have demonstrated that derivatives of quinoline compounds can inhibit cancer cell proliferation. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells .

Biological Research

The biological activities of this compound are linked to its ability to modulate signaling pathways associated with cell growth and apoptosis. Its interactions with molecular targets such as enzymes involved in metabolic pathways are under investigation for potential therapeutic applications .

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in the chemical industry:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of pharmaceuticals, agrochemicals, and materials due to its versatile chemical properties. This includes its role in producing dyes and pigments .
  • Catalysis : The compound has been explored as a catalyst in various chemical reactions, enhancing the efficiency of bond formation in organic synthesis .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds similar to this compound exhibited low minimum inhibitory concentration (MIC) values, suggesting strong antimicrobial potential .

CompoundMIC against Mycobacterium smegmatis (µg/mL)MIC against Pseudomonas aeruginosa (µg/mL)
Compound A6.2512.5
Compound B12.525

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that certain derivatives of quinoline showed significant cytotoxicity. For example, a derivative tested against HeLa cells demonstrated an IC50 value of 0.027 µM, indicating strong anticancer activity .

Cell LineIC50 (µM)
HeLa0.027
HT-290.039
A2780 (Ovarian)0.019

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-4-methylquinolin-8-amine involves its interaction with specific molecular targets and pathways:

Q & A

Q. What are the standard synthetic routes for preparing 5,6-dimethoxy-4-methylquinolin-8-amine?

The synthesis typically involves nucleophilic aromatic substitution or cyclization reactions. For example:

  • Quinoline core formation : Start with substituted aniline derivatives and employ Skraup or Doebner-Miller reactions to construct the quinoline backbone. Methoxy and methyl groups can be introduced via alkylation or methoxylation steps under reflux conditions in polar solvents like ethanol .
  • Functionalization : Post-cyclization, the 8-amino group is introduced using ammonia or protected amines. Methoxy groups at positions 5 and 6 may require selective demethylation/remethylation or direct substitution under controlled pH .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, methoxy protons (δ 3.8–4.0 ppm) and methyl groups (δ 2.3–2.6 ppm) show distinct splitting patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₃H₁₆N₂O₂: theoretical 232.12 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, especially for studying steric effects of methyl and methoxy groups .

Q. What safety precautions are recommended for handling quinoline derivatives like this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for synthesis .
  • Toxicity : Quinoline derivatives may exhibit acute toxicity (oral LD₅₀ ~300 mg/kg in rodents). Monitor for respiratory irritation (H335) and skin sensitization .
  • Waste disposal : Neutralize acidic/basic residues before incineration or交由专业处理机构 .

Advanced Research Questions

Q. How do the positions of methoxy and methyl groups influence the biological activity of this compound?

Substituent effects are critical for target interactions:

  • Methoxy groups : Electron-donating methoxy groups at 5 and 6 enhance solubility and π-π stacking with aromatic residues in enzymes (e.g., cytochrome P450). Compare analogs like ethyl 8-methoxy-6-methylquinoline-3-carboxylate, where additional methoxy groups improve bioavailability .
  • Methyl group at position 4 : Steric hindrance may block metabolic degradation, increasing plasma half-life. For example, 4-methyl analogs show 2x higher stability than unsubstituted quinolines in hepatic microsomes .
  • Structure-activity relationship (SAR) studies : Use molecular docking (AutoDock Vina) and in vitro assays (e.g., IC₅₀ against Plasmodium falciparum) to quantify substituent contributions .

Q. How can contradictions in pharmacological data for this compound be resolved?

Discrepancies often arise from experimental variability. Mitigation strategies include:

  • Standardized assays : Replicate cytotoxicity studies (e.g., MTT assay) across multiple cell lines (HEK293, HepG2) with controlled passage numbers .
  • Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values for antimalarial activity) and apply statistical models (random-effects) to identify outliers .
  • Mechanistic validation : Use CRISPR knockouts (e.g., PfATP4 for antimalarial targets) to confirm on-target effects versus off-target artifacts .

Q. What methodologies are suitable for studying the coordination chemistry of this compound with transition metals?

  • Complex synthesis : React the compound with metal salts (e.g., CuCl₂, Fe(NO₃)₃) in ethanol/water (1:1) under nitrogen. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (λ ~450 nm) .
  • Characterization :
  • Electrospray ionization MS (ESI-MS) : Detect [M + Cu]²⁺ adducts.
  • Cyclic voltammetry : Measure redox potentials (e.g., E₁/₂ for Cu²⁺/Cu⁺ couples) to assess catalytic potential .
    • Applications : Metal complexes may enhance antibacterial activity (e.g., Cu-complexes show 10x lower MIC against E. coli vs. free ligand) .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Structural analogs and methodologies are inferred from related quinoline derivatives in the evidence.
  • Always validate protocols with pilot studies under controlled conditions.

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